molecular formula C13H15NO3 B13481134 1-(4-(Dimethylamino)phenyl)-3-oxocyclobutane-1-carboxylic acid

1-(4-(Dimethylamino)phenyl)-3-oxocyclobutane-1-carboxylic acid

Katalognummer: B13481134
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: RGDUTYXGHKCOCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Dimethylamino)phenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound with a unique structure that includes a dimethylamino group attached to a phenyl ring, which is further connected to a cyclobutane ring with a carboxylic acid group

Vorbereitungsmethoden

The synthesis of 1-(4-(Dimethylamino)phenyl)-3-oxocyclobutane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of dimethylaniline with a suitable electrophile to introduce the dimethylamino group onto the phenyl ring.

    Cyclobutane Ring Formation: The intermediate is then subjected to cyclization reactions to form the cyclobutane ring. This can be achieved through various methods, including cycloaddition reactions.

    Introduction of the Carboxylic Acid Group:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Analyse Chemischer Reaktionen

1-(4-(Dimethylamino)phenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can undergo substitution reactions with suitable nucleophiles.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-(Dimethylamino)phenyl)-3-oxocyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-(Dimethylamino)phenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-(Dimethylamino)phenyl)-3-oxocyclobutane-1-carboxylic acid can be compared with similar compounds such as:

    4-(Dimethylamino)benzoic acid: Similar structure but lacks the cyclobutane ring.

    1-(4-(Dimethylamino)phenyl)-2-oxocyclobutane-1-carboxylic acid: Similar structure but with a different position of the ketone group.

    4-(Dimethylamino)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H15NO3

Molekulargewicht

233.26 g/mol

IUPAC-Name

1-[4-(dimethylamino)phenyl]-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H15NO3/c1-14(2)10-5-3-9(4-6-10)13(12(16)17)7-11(15)8-13/h3-6H,7-8H2,1-2H3,(H,16,17)

InChI-Schlüssel

RGDUTYXGHKCOCC-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C2(CC(=O)C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.